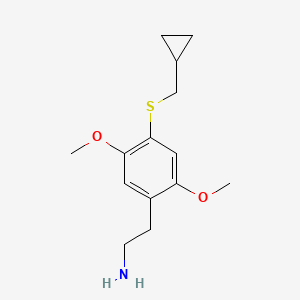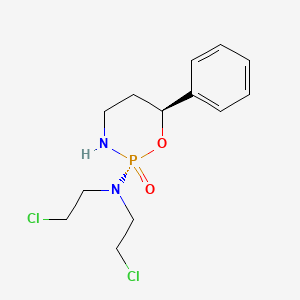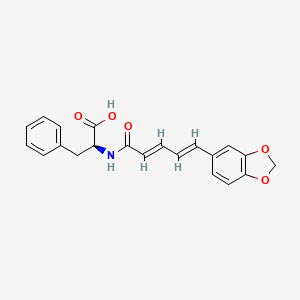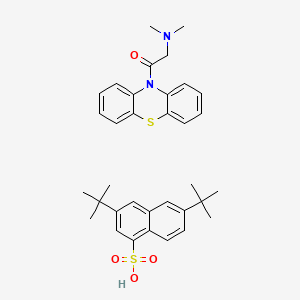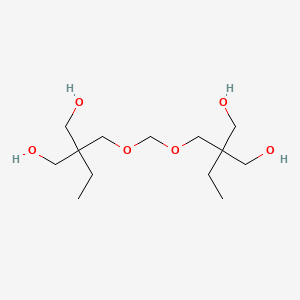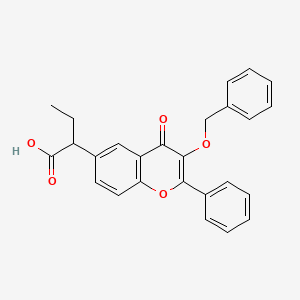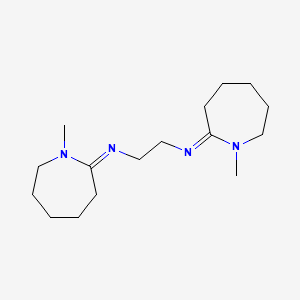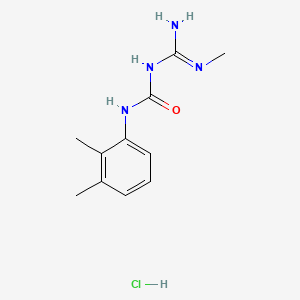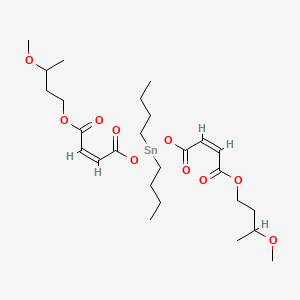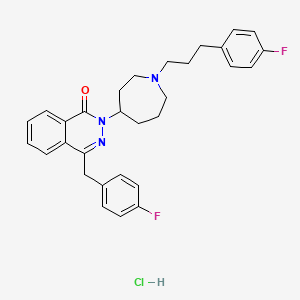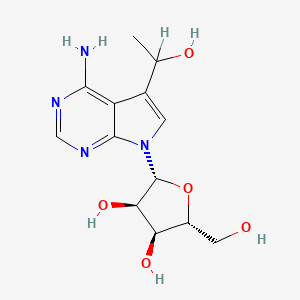
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a butynyl group, bis(2-chloroethyl)amine moiety, and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-butyn-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxy group may also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)amine: Lacks the butynyl and methoxy groups, making it less complex.
2-Butyn-1-amine: Does not contain the bis(2-chloroethyl)amine moiety.
4-Methoxy-2-butyn-1-amine: Similar structure but without the bis(2-chloroethyl)amine group.
Uniqueness
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
73401-50-0 |
|---|---|
Formule moléculaire |
C9H16Cl3NO |
Poids moléculaire |
260.6 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-methoxybut-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15Cl2NO.ClH/c1-13-9-3-2-6-12(7-4-10)8-5-11;/h4-9H2,1H3;1H |
Clé InChI |
XKEWDZWZVBVRBH-UHFFFAOYSA-N |
SMILES canonique |
COCC#CCN(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


